molecular formula C16H14N2O5 B14291454 4-Nitrophenyl (4-acetamidophenyl)acetate CAS No. 113180-64-6

4-Nitrophenyl (4-acetamidophenyl)acetate

Cat. No.: B14291454
CAS No.: 113180-64-6
M. Wt: 314.29 g/mol
InChI Key: BBPLTMJBENPNGO-UHFFFAOYSA-N
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Description

4-Nitrophenyl (4-acetamidophenyl)acetate is an organic compound that features both nitro and acetamido functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrophenyl (4-acetamidophenyl)acetate can be synthesized through a multi-step process involving the nitration of phenol to produce 4-nitrophenol, followed by the acetylation of 4-aminophenol. The nitration of phenol typically involves the use of dilute nitric acid at room temperature, resulting in a mixture of 2-nitrophenol and 4-nitrophenol . The 4-nitrophenol is then reduced to 4-aminophenol using hydrogen gas in the presence of a palladium catalyst (Pd/C) and acetic anhydride . Finally, the 4-aminophenol is acetylated to form 4-acetamidophenyl acetate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as mechanochemical hydrogenation, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-Nitrophenyl (4-acetamidophenyl)acetate involves its interaction with specific enzymes and molecular targets. For example, as a substrate for esterase and lipase enzymes, it undergoes hydrolysis to produce 4-nitrophenol and acetic acid . The hydrolysis reaction is catalyzed by the active site of the enzyme, which facilitates the cleavage of the ester bond.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of nitro and acetamido functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo specific enzymatic reactions makes it valuable in biochemical research and industrial applications.

Properties

CAS No.

113180-64-6

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

(4-nitrophenyl) 2-(4-acetamidophenyl)acetate

InChI

InChI=1S/C16H14N2O5/c1-11(19)17-13-4-2-12(3-5-13)10-16(20)23-15-8-6-14(7-9-15)18(21)22/h2-9H,10H2,1H3,(H,17,19)

InChI Key

BBPLTMJBENPNGO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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